molecular formula C17H15N5O2 B6455472 N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549042-10-4

N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455472
CAS No.: 2549042-10-4
M. Wt: 321.33 g/mol
InChI Key: PNJIAUSJJAZYNE-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a carbamoylphenyl group, a cyclopropyl group, and an imidazo[1,2-b]pyridazine core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate pyridazine and imidazole derivatives.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides or cyclopropyl carboxylic acids under basic conditions.

    Attachment of the carbamoylphenyl group: This can be done through amide bond formation reactions using carbamoyl chloride derivatives and phenylamines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products. Scale-up processes often require careful control of temperature, pressure, and reaction times to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Pyridazines: These compounds have a similar pyridazine ring but lack the imidazole moiety.

Uniqueness

N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of functional groups and the imidazo[1,2-b]pyridazine core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c18-16(23)11-3-5-12(6-4-11)19-17(24)13-7-8-15-20-14(10-1-2-10)9-22(15)21-13/h3-10H,1-2H2,(H2,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJIAUSJJAZYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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